N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide features a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. This structure is of interest due to its resemblance to pharmacophores in antimicrobial, anti-inflammatory, and enzyme-targeting agents .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-24-13-8-7-11(9-14(13)25-2)18-16(20)10-19-17(21)12-5-3-4-6-15(12)26(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOPJQTJWWJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetyl Chloride-Mediated Nucleophilic Substitution
Adapting the methodology from, the synthesis proceeds via condensation of a chloroacetylated benzothiazole sulfone intermediate with 3,4-dimethoxyaniline. Key steps include:
Chloroacetylation of Benzothiazole Sulfone :
Reaction of 1,1,3-trioxo-2,3-dihydrobenzothiazole with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by dimethylaminopyridine (DMAP), yields 2-chloroacetyl-1,1,3-trioxo-2,3-dihydrobenzothiazole. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/petroleum ether (3:2).Amine Coupling :
The chloroacetyl intermediate reacts with 3,4-dimethoxyaniline in dimethylformamide (DMF) under reflux, facilitated by anhydrous potassium carbonate (K₂CO₃). Stirring for 12–24 hours ensures complete substitution, followed by extraction with ethyl acetate and recrystallization from ethanol-water.
Characterization Data :
EDCI.HCl-Catalyzed Carbodiimide Coupling
The patent method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) to couple carboxylic acid derivatives with amines, offering higher yields (76%) under milder conditions:
Synthesis of Benzothiazole Sulfone Acetic Acid :
Oxidation of 2-mercaptobenzothiazole to the sulfone, followed by alkylation with bromoacetic acid, generates 1,1,3-trioxo-2,3-dihydrobenzothiazole-2-acetic acid.Coupling with 3,4-Dimethoxyaniline :
The carboxylic acid (0.41 g), 3,4-dimethoxyaniline hydrobromide (0.5 g), DMAP (0.55 g), and EDCI.HCl (0.38 g) are stirred in DCM at 0°C under nitrogen. After warming to room temperature and stirring for 24 hours, the product is isolated via sequential washing (2M HCl, NaHCO₃, brine), drying (Na₂SO₄), and recrystallization (DCM/ethyl acetate).
Optimization Insights :
- Solvent Choice : Anhydrous DCM minimizes side reactions.
- Catalyst Loading : DMAP enhances acylation efficiency by stabilizing the intermediate.
- Yield : 76% after recrystallization, superior to nucleophilic substitution routes.
Comparative Analysis of Synthetic Methods
The EDCI.HCl method offers superior yield and purity, attributed to the chemoselective nature of carbodiimide coupling, which minimizes hydrolysis byproducts. Conversely, the chloroacetyl route, while straightforward, requires stringent moisture control to prevent intermediate degradation.
Mechanistic Considerations
Nucleophilic Acyl Substitution
In the chloroacetyl method, K₂CO₃ deprotonates the amine, enhancing its nucleophilicity. Attack at the electrophilic carbonyl carbon displaces chloride, forming the acetamide bond. Steric hindrance from the benzothiazole sulfone may slow kinetics, necessitating prolonged reaction times.
Carbodiimide-Mediated Coupling
EDCI.HCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide. DMAP accelerates the process by proton scavenging, reducing side reactions. This method is less sensitive to steric effects, making it ideal for bulky substrates.
Scalability and Industrial Relevance
The EDCI.HCl protocol is more amenable to scale-up due to its consistency and reduced purification burden. However, the cost of EDCI.HCl and DMAP may necessitate economic evaluations for large-scale production. The chloroacetyl method, while cheaper, risks lower batch-to-batch reproducibility due to moisture sensitivity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids, or bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit promising anticancer properties. For instance, the structural analogs of N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide have been evaluated for their efficacy against various cancer cell lines. Research demonstrates that these compounds can induce apoptosis in tumor cells through mechanisms such as the inhibition of specific signaling pathways and the activation of pro-apoptotic factors .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies have reported that benzothiazole derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may serve as a 5-lipoxygenase inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators in inflammatory responses. By inhibiting this pathway, the compound could potentially reduce inflammation and alleviate symptoms associated with inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups to enhance its biological activity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzothiazole ring or modifications to the acetamide moiety can significantly influence biological activity. Ongoing research aims to identify optimal structural features that enhance potency and selectivity against target diseases .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Hydroxyphenyl Derivatives
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS: Not provided) The 4-hydroxyphenyl group replaces the 3,4-dimethoxyphenyl moiety, introducing a hydrogen-bond donor site. Crystallographic studies confirm a planar benzothiazole ring and hydrogen-bonded dimers in the solid state .
Nitrophenyl Derivatives
- N-(4-Nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS: 454251-09-3)
Halogenated Phenyl Derivatives
- The dichlorophenyl group induces a twisted conformation (61.8° dihedral angle) relative to the thiazole ring, affecting packing and solubility .
Modifications to the Heterocyclic Core
Thioether-Linked Benzothiazoles
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide Replaces the trioxo-benzothiazole with a thioether-linked benzothiazole.
Trifluoromethyl-Benzothiazole Derivatives
Functional Group Replacements in the Acetamide Bridge
Thiazole and Triazole Analogs
Key Data Tables
Table 1: Structural and Electronic Comparisons
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety and a dimethoxyphenyl group. Its IUPAC name reflects its intricate composition:
- IUPAC Name : this compound.
Research indicates that the compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : The presence of the benzothiazole ring is associated with antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting possible applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of this compound, researchers found that it significantly reduced oxidative stress in human cell lines. The results indicated a dose-dependent response where higher concentrations led to increased scavenging activity against reactive oxygen species (ROS).
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 3: Inflammatory Response Modulation
In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing conditions characterized by excessive inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a 3,4-dimethoxyphenylamine derivative with a functionalized benzothiazole-acetic acid precursor. Key steps include:
- Activation : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) to activate the carboxylic acid group .
- Solvent Selection : Dichloromethane or DMF under inert atmospheres to minimize side reactions .
- Temperature Control : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/acetone mixtures) ensure >95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the acetamide linkage (δ ~2.4 ppm for CH₂, δ ~168 ppm for carbonyl) and benzothiazole-trioxo moiety (δ ~7.5–8.5 ppm aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX software) resolves bond angles, dihedral twists (e.g., 61.8° between aromatic planes), and hydrogen-bonding networks (N–H⋯O, O–H⋯O) .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.2) necessitates DMSO or ethanol for in vitro studies. Micellar solubilization (e.g., Cremophor EL) is used for biological assays .
- Stability : Degrades under UV light (λ >300 nm) due to the benzothiazole-trioxo group. Store in amber vials at –20°C under argon .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina models binding to κ-opioid receptors (hypothesized target). Focus on hydrogen bonds between the acetamide NH and receptor Asp138 .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 3-cyanophenyl derivatives) to identify critical substituents (e.g., 3,4-dimethoxy enhances CNS penetration) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls (e.g., U50,488 for κ-opioid agonism) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) and functional cAMP assays .
Q. How is crystallographic data refined to address disorder in the benzothiazole ring?
- Methodological Answer :
- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Use ISOR restraints for anisotropic displacement parameters .
- Hydrogen Bond Analysis : Identify R₂²(8) motifs (e.g., N–H⋯N dimers) to stabilize packing .
- Validation Tools : Check with PLATON for missed symmetry and CCDC Mercury for π-stacking interactions (3.9–4.0 Å interplanar distances) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
